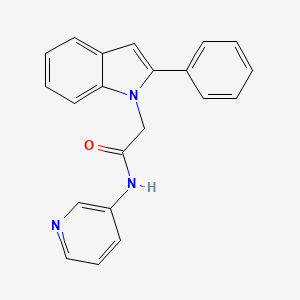
5-Benzylidene-3-benzylideneaminorhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. Thiazolidinone derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone typically involves the reaction of thiazolidinone with benzaldehyde derivatives. One common method is the condensation reaction between thiazolidinone and benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction can be represented as follows:
Thiazolidinone+Benzaldehyde→5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone
Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and purity. Green chemistry approaches, such as the use of microwave-assisted synthesis and nano-catalysis, have also been explored to enhance the efficiency and environmental sustainability of the synthesis process .
Chemical Reactions Analysis
5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidinone derivatives with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzylidene or amino groups, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Due to its anti-inflammatory and antioxidant properties, the compound is investigated for its potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation . The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its ability to interact with biological molecules, contributing to its diverse biological activities.
Comparison with Similar Compounds
5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone can be compared with other thiazolidinone derivatives, such as:
5-Benzylidene-2-thioxo-4-thiazolidinone: Lacks the amino group, resulting in different reactivity and biological activity.
3-[(Benzylidene)amino]-2-thioxo-4-thiazolidinone: Lacks the benzylidene group, leading to variations in its chemical properties and applications.
5-Benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione: Contains an imidazolidine ring instead of a thiazolidinone ring, resulting in different biological activities and applications.
The uniqueness of 5-Benzylidene-3-[(benzylidene)amino]-2-thioxo-4-thiazolidinone lies in its specific combination of functional groups, which contributes to its diverse chemical reactivity and broad range of biological activities.
Properties
CAS No. |
4992-30-7 |
|---|---|
Molecular Formula |
C17H12N2OS2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-[(E)-benzylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12N2OS2/c20-16-15(11-13-7-3-1-4-8-13)22-17(21)19(16)18-12-14-9-5-2-6-10-14/h1-12H/b15-11-,18-12+ |
InChI Key |
RWXSCGUFLZZHQD-DARJFKRNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)pheny l]acetamide](/img/structure/B12149157.png)
![2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(morpholin-4-yl)propan-1-one](/img/structure/B12149168.png)
![3,4,5-trimethoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide](/img/structure/B12149173.png)
![2,6-Diphenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B12149174.png)

![N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12149180.png)
![(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12149181.png)
![N-(2,3-dimethylphenyl)-2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetamide](/img/structure/B12149186.png)
![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12149193.png)
![ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12149205.png)

![5-(4-Fluorophenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12149225.png)
![(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12149233.png)
![2-(diethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12149243.png)
